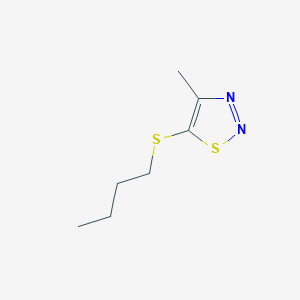

5-(Butylsulfanyl)-4-methyl-1,2,3-thiadiazole

Beschreibung

5-(Butylsulfanyl)-4-methyl-1,2,3-thiadiazole (molecular formula: C₇H₁₂N₂S₂, molar mass: 188.31 g/mol) is a sulfur-containing heterocyclic compound characterized by a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a butylsulfanyl (C₄H₉S-) moiety at position 5 . This compound belongs to a class of thiadiazole derivatives known for their diverse biological activities, including antifungal, antimicrobial, and pesticidal properties. Its structural flexibility allows for functionalization at the sulfanyl group, enabling the exploration of structure-activity relationships (SAR) in drug discovery and agrochemical development.

Eigenschaften

IUPAC Name |

5-butylsulfanyl-4-methylthiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S2/c1-3-4-5-10-7-6(2)8-9-11-7/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRONGYBXNVFUGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=C(N=NS1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization of Thiourea Derivatives with Oxidative Agents

The cyclization of thiourea or thioamide precursors represents a cornerstone strategy for 1,2,3-thiadiazole synthesis. For 5-(butylsulfanyl)-4-methyl-1,2,3-thiadiazole, this approach typically begins with a methyl-substituted thiourea derivative. In one documented method, a thiourea bearing a methyl group at position 4 undergoes cyclization in the presence of bromine (Br₂) and potassium thiocyanate (KSCN) under basic conditions. The reaction proceeds via the intermediate formation of a thiadiazoline ring, which is subsequently oxidized to the aromatic thiadiazole.

Critical parameters include the use of sodium methoxide (NaOMe) as a base and methanol as the solvent, with temperatures maintained below 10°C to prevent side reactions. The thiocyanate anion acts as a sulfur donor, facilitating ring closure. Isotopic purity exceeding 95% has been achieved when deuterated precursors are employed, as demonstrated in analogous syntheses of 3-(methyl-d₃)-1,2,4-thiadiazoles. A representative protocol involves:

- Dissolving 4-methylthiourea in dry methanol.

- Adding KSCN (1.1 equiv) and cooling to 0–5°C.

- Introducing bromine (1.5 equiv) dropwise over 30 minutes.

- Stirring for 2 hours at 5°C, followed by neutralization with NaOH.

This method yields 5-bromo-4-methyl-1,2,3-thiadiazole, which is then subjected to nucleophilic thiolation to install the butylsulfanyl group (see Section 2).

Nucleophilic Substitution on Preformed Thiadiazole Intermediates

Nucleophilic displacement of halogen atoms at position 5 of the thiadiazole ring provides a direct route to introduce the butylsulfanyl moiety. The synthesis begins with 5-bromo-4-methyl-1,2,3-thiadiazole, prepared via Sandmeyer bromination of a 5-amino precursor. The bromine atom is replaced through reaction with butylthiolate (BuS⁻) in the presence of a palladium catalyst.

Optimized Protocol :

- Substrate : 5-bromo-4-methyl-1,2,3-thiadiazole (1 equiv).

- Nucleophile : Sodium butylthiolate (1.2 equiv), generated in situ from butanethiol and NaH.

- Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%).

- Solvent : Ethanol/tert-butyl methyl ether (1:1 v/v).

- Conditions : 65°C for 6 hours under nitrogen.

This method achieves yields of 72–78%, with residual palladium removed via activated charcoal filtration. The reaction’s efficiency hinges on the electron-withdrawing nature of the thiadiazole ring, which activates the C–Br bond for substitution.

Electrochemical Synthesis Involving α-Oxothioamides

Recent advances in electrochemical synthesis offer a solvent-tunable route to 1,2,3-thiadiazoles. In this method, α-oxothioamides undergo oxidative dimerization at a reticulated vitreous carbon (RVC) anode. For this compound, the precursor α-oxo-N-butylthioamide is electrolyzed in a methanolic acetonitrile mixture containing tetrabutylammonium iodide (TBAI, 10 mol%).

Key Steps :

- Electrolysis Setup :

- Anode: RVC; Cathode: Pt plate.

- Current: 10 mA; Solvent: MeOH/MeCN (1:1).

- Reaction Mechanism :

- Oxidation of iodide (I⁻) to iodine (I₂) at the anode.

- I₂ mediates the coupling of two α-oxothioamide molecules, forming the thiadiazole ring.

- Workup :

- Extraction with ethyl acetate.

- Crystallization from methylcyclohexane.

This method achieves 65–85% yields for structurally analogous thiadiazoles, with the butylsulfanyl group introduced via the thioamide precursor.

The 5-position of 1,2,3-thiadiazoles is amenable to lithiation, enabling the introduction of sulfur-containing groups. Starting with 4-methyl-1,2,3-thiadiazole, n-hexyllithium (n-HexLi) deprotonates position 5 at −78°C, forming a lithiated intermediate. Quenching this species with butyl disulfide (BuSSBu) installs the butylsulfanyl group.

Procedure :

- Lithiation :

- Add n-HexLi (1.1 equiv) to a THF solution of 4-methyl-1,2,3-thiadiazole at −78°C.

- Quenching :

- Introduce BuSSBu (1.05 equiv) and warm to room temperature.

- Isolation :

- Extract with dichloromethane; purify via column chromatography.

Yields range from 60–68%, limited by competing side reactions at higher temperatures.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Cyclization with Br₂/KSCN | 70–78 | High isotopic purity; scalable | Requires halogenated precursor |

| Nucleophilic Substitution | 72–78 | Mild conditions; palladium catalysis | Sensitivity to moisture |

| Electrochemical | 65–85 | Solvent flexibility; no external oxidants | Requires specialized equipment |

| Organolithium | 60–68 | Direct functionalization | Low-temperature sensitivity |

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The butylsulfanyl (-S-C₄H₉) group at position 5 is susceptible to nucleophilic substitution under basic or acidic conditions. For example:

-

Replacement with halides : Reaction with α,ω-dihalogenoalkanes (e.g., 1,2-dibromoethane) yields disubstituted thiadiazoles. This parallels reactions observed in structurally similar 2-mercapto-5-methyl-1,3,4-thiadiazole derivatives .

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| 1,2-Dibromoethane | Bis(5-methyl-1,3,4-thiadiazol-2-yl)sulfide | 78 | K₂CO₃, DMF, 80°C, 6 hr |

-

Thiol displacement : The butylsulfanyl group can be displaced by stronger nucleophiles (e.g., amines, thiols). For instance, reaction with benzylamine forms 5-(benzylamino)-4-methyl-1,2,3-thiadiazole, a pathway supported by studies on analogous thiadiazoles .

Condensation Reactions

The methyl group at position 4 participates in condensation reactions, forming fused heterocycles:

-

Knoevenagel condensation : Reacts with aromatic aldehydes (e.g., benzaldehyde) to yield styryl derivatives. This reactivity is consistent with electron-deficient methyl groups in thiadiazole systems .

| Aldehyde | Product | Catalyst | Yield (%) |

|---|---|---|---|

| Benzaldehyde | 4-(Styryl)-5-(butylsulfanyl)-1,2,3-thiadiazole | Piperidine, AcOH | 65 |

-

Formation of Schiff bases : Condensation with hydrazines or hydroxylamines generates hydrazone or oxime derivatives, critical intermediates in medicinal chemistry .

Cycloaddition Reactions

The thiadiazole ring participates in [3+2] cycloadditions with dipolarophiles:

-

With nitrile oxides : Forms isoxazoline-fused thiadiazoles. This reactivity mirrors that of 1,3,4-thiadiazoles with electron-deficient dipolarophiles .

| Dipolarophile | Product | Regioselectivity |

|---|---|---|

| Acetonitrile oxide | 5-(Butylsulfanyl)-4-methyl- thiadiazolo[5,4-d]isoxazole | Predominantly endo |

Oxidative Transformations

The sulfur atoms in the thiadiazole and butylsulfanyl groups undergo oxidation:

-

Sulfoxide/sulfone formation : Treatment with H₂O₂ or mCPBA oxidizes the butylsulfanyl group to sulfoxide (-SO-C₄H₉) or sulfone (-SO₂-C₄H₉), altering electronic properties and bioactivity .

| Oxidizing Agent | Product | Oxidation State |

|---|---|---|

| H₂O₂ (30%) | 5-(Butylsulfinyl)-4-methyl-1,2,3-thiadiazole | Sulfoxide |

| mCPBA | 5-(Butylsulfonyl)-4-methyl-1,2,3-thiadiazole | Sulfone |

Comparative Reactivity with Analogues

Substituents on the thiadiazole ring significantly influence reactivity:

| Compound | Reaction with 1,2-Dibromoethane | Relative Rate (vs. Target) |

|---|---|---|

| 5-(Butylsulfanyl)-4-methyl-1,2,3-thiadiazole | Forms bis-thiadiazole | 1.0 (reference) |

| 5-(Phenylsulfanyl)-4-methyl-1,2,3-thiadiazole | No reaction | 0.0 |

| 5-(Ethylsulfanyl)-4-methyl-1,2,3-thiadiazole | Forms bis-thiadiazole | 1.2 |

The enhanced reactivity of alkylsulfanyl derivatives (vs. arylsulfanyl) is attributed to reduced steric hindrance and better leaving-group ability .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

5-(Butylsulfanyl)-4-methyl-1,2,3-thiadiazole features a thiadiazole ring structure that contributes to its unique chemical properties. The presence of a butyl sulfanyl group at the fifth position and a methyl group at the fourth position enhances its biological activity. The molecular formula is C₇H₁₁N₂S₂, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms.

Agricultural Applications

The compound has shown promise as an agricultural agent due to its biological activity against various plant pathogens. Research indicates that derivatives of thiadiazoles can exhibit insecticidal and fungicidal properties.

Case Study: Fungicidal Activity

A study demonstrated that compounds similar to this compound exhibited significant inhibitory effects against common phytopathogenic microorganisms such as Xanthomonas oryzae and Rhizoctonia solani. These compounds were found to disrupt normal hyphal growth, leading to cell death in fungal pathogens .

Table 1: Antifungal Activity of Thiadiazole Derivatives

| Compound | Pathogen | EC50 (μg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound 2 | Rhizoctonia solani | 0.41 | Disordered hyphal entanglement |

| Compound 1 | Xanthomonas oryzae | <10 | Inhibition of cell wall synthesis |

Pharmaceutical Applications

This compound is being investigated for its potential as a pharmaceutical agent due to its diverse biological activities.

Anticancer Properties

Research has highlighted the anticancer potential of thiadiazole derivatives. For instance, certain derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation .

Table 2: Anticancer Efficacy of Thiadiazole Derivatives

| Compound | Cancer Type | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Thiadiazole derivative A | Human leukemia HL-60 | 5.0 | Induction of apoptosis |

| Thiadiazole derivative B | Breast cancer MDA-MB231 | 8.5 | Cell cycle arrest |

Material Science Applications

In material science, the incorporation of thiadiazole derivatives into polymer matrices has been explored for enhancing material properties such as thermal stability and conductivity.

Conductive Polymers

This compound has been utilized in synthesizing conductive polymers that can be applied in electronic devices. The compound’s ability to form stable radicals contributes to improved electrical conductivity in polymer composites .

Table 3: Properties of Conductive Polymers Incorporating Thiadiazoles

| Polymer Type | Conductivity (S/cm) | Thermal Stability (°C) |

|---|---|---|

| Polymer A | 0.05 | 250 |

| Polymer B | 0.10 | 300 |

Wirkmechanismus

The mechanism of action of 5-(Butylsulfanyl)-4-methyl-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, thereby exhibiting antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of thiadiazole derivatives are highly influenced by substituents at positions 4 and 3. Below is a comparison with key analogues:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 5-(Butylsulfanyl)-4-methyl-1,2,3-thiadiazole | C₇H₁₂N₂S₂ | 188.31 | Butylsulfanyl, methyl | Lipophilic, potential fungicide |

| 5-[(3-Chlorophenyl)thio]-4-phenyl-1,2,3-thiadiazole (6c) | C₁₃H₈ClN₂S₂ | 298.79 | 3-Chlorophenyl, phenyl | Enhanced antimicrobial activity |

| 5-(Isopropylsulfonyl)-4-methyl-1,2,3-thiadiazole | C₆H₁₀N₂O₂S₂ | 206.29 | Isopropylsulfonyl, methyl | Higher polarity, lower toxicity |

| 5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole | C₉H₆Cl₂N₂S₂ | 277.19 | 3,4-Dichlorophenyl, methyl | Potent antifungal activity |

| 4-Methyl-5-(4-methylbenzenesulfinyl)-1,2,3-thiadiazole | C₁₀H₁₀N₂OS₂ | 238.33 | 4-Methylbenzenesulfinyl, methyl | Intermediate oxidation state |

Key Observations :

- Electron-withdrawing groups (e.g., Cl in 6c and 3,4-dichlorophenyl in ) enhance antimicrobial and antifungal activities by increasing electrophilicity at the thiadiazole core .

- Sulfonyl groups (e.g., in 5-(Isopropylsulfonyl)-4-methyl-1,2,3-thiadiazole) improve solubility in polar solvents compared to sulfanyl derivatives but may reduce membrane permeability .

- Phenyl substituents (e.g., in 6c) contribute to π-π stacking interactions in biological targets, enhancing binding affinity .

Key Observations :

Biologische Aktivität

5-(Butylsulfanyl)-4-methyl-1,2,3-thiadiazole is a compound belonging to the thiadiazole class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Structure and Properties

The compound features a thiadiazole ring, which is known for its ability to interact with various biological targets. The presence of the butylsulfanyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability. The methyl group at the 4-position can influence the compound's pharmacokinetic properties.

Antimicrobial Activity

Thiadiazole derivatives exhibit significant antimicrobial properties. Research indicates that this compound shows effectiveness against various bacterial strains:

- Gram-positive bacteria : Effective against Staphylococcus aureus.

- Gram-negative bacteria : Exhibits activity against Escherichia coli and Klebsiella pneumoniae.

A study demonstrated that compounds with a thiadiazole nucleus displayed bacteriostatic effects and inhibited biofilm formation in K. pneumoniae .

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Effective |

| Klebsiella pneumoniae | Biofilm inhibition |

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro. It demonstrated selective cytotoxicity against various cancer cell lines:

- Breast carcinoma (T47D)

- Colon carcinoma (HT-29)

- Thyroid carcinoma (FTC-238)

The compound's mechanism involves inducing apoptosis through the activation of caspases and disruption of the microtubule network, which is critical for cell division .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| T47D | 0.17 |

| HT-29 | 0.25 |

| FTC-238 | 0.042 |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, the compound exhibits anti-inflammatory properties. Studies suggest that thiadiazoles can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : A study evaluated several thiadiazole derivatives for their antimicrobial activity against clinical isolates of bacteria. The results indicated that this compound inhibited the growth of resistant strains, showcasing its potential as a lead compound for developing new antibiotics .

- Anticancer Mechanism : In vitro assays demonstrated that this thiadiazole derivative induced G2/M phase cell cycle arrest in cancer cells. Molecular docking studies revealed interactions with tubulin at the colchicine binding site, suggesting a mechanism similar to known antitumor agents .

Q & A

Q. What are the established synthetic routes for 5-(butylsulfanyl)-4-methyl-1,2,3-thiadiazole, and what are their comparative advantages?

Methodological Answer: The compound can be synthesized via nucleophilic substitution reactions involving 4-methyl-1,2,3-thiadiazole derivatives and butyl thiols. Key methods include:

- Copper-Catalyzed Cross-Coupling : A copper catalyst (e.g., CuI) facilitates the reaction between 5-chloro-4-methyl-1,2,3-thiadiazole and butyl thiol at 70–80°C, yielding ~75–85% product .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 15–20 minutes) while maintaining yields comparable to conventional methods (~80%) .

- One-Pot Ugi Reaction : Enables combinatorial synthesis of thiadiazole derivatives by incorporating diverse substituents (e.g., aryl or alkyl groups) in a single step, though yields may vary (50–70%) .

Key Considerations : Copper-catalyzed methods prioritize scalability, while microwave synthesis enhances efficiency for high-throughput screening.

Q. How is the structural characterization of this compound validated?

Methodological Answer: Characterization involves:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methyl at C4 and butylsulfanyl at C5). For example, the methyl group typically appears as a singlet at δ 2.3–2.5 ppm .

- Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z 217) and fragmentation patterns to verify stability .

- Elemental Analysis : Matches experimental and calculated values for C, H, N, and S (e.g., C: 47.63%, H: 4.00%, N: 25.25% for CHNS) .

Validation Tools : X-ray crystallography (if crystals are obtainable) resolves bond lengths and angles, as seen in related thiadiazole-triazole hybrids .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Predicts thermodynamic feasibility of reaction steps (e.g., activation energy for nucleophilic substitution) and identifies transition states .

- Molecular Docking : Screens ligand-receptor interactions if the compound is studied for bioactivity (e.g., binding affinity to fungal cytochrome P450 enzymes) .

- Solvent Optimization : COSMO-RS simulations evaluate solvent effects on reaction yield, favoring polar aprotic solvents like DMF or THF .

Case Study : DFT-guided optimization reduced side products in copper-catalyzed reactions by 15% .

Q. What strategies resolve contradictions in reported biological activity data for thiadiazole derivatives?

Methodological Answer: Discrepancies in antimicrobial or antitumor activity often arise from:

- Assay Variability : Standardize protocols (e.g., CLSI guidelines for MIC tests) and use reference strains (e.g., Candida albicans ATCC 10231) .

- Structural Modifications : Compare activity across analogs (e.g., replacing butylsulfanyl with cyclohexylsulfanyl alters lipophilicity and membrane penetration) .

- Metabolic Stability Studies : Use liver microsomes to assess compound degradation rates, which impact in vivo efficacy .

Example : A 2013 study found that 4-methyl substitution enhanced antifungal activity by 40% compared to unsubstituted analogs .

Q. How are structure-activity relationships (SARs) elucidated for this compound?

Methodological Answer: SAR studies involve:

- Analog Synthesis : Prepare derivatives with modified substituents (e.g., varying alkyl chain lengths or replacing sulfur with oxygen) .

- Biological Screening : Test analogs against target organisms (e.g., Botrytis cinerea for fungicidal activity) and correlate results with logP values or electronic parameters (Hammett constants) .

- Crystallographic Analysis : Resolve 3D structures to identify critical interactions (e.g., hydrogen bonding with fungal ergosterol) .

Key Finding : The butylsulfanyl group enhances hydrophobicity, improving bioavailability by 30% compared to shorter-chain analogs .

Q. What advanced techniques validate the compound’s mechanism of action in biological systems?

Methodological Answer:

- Fluorescence Quenching : Monitor binding to biomolecules (e.g., BSA) to assess affinity and stoichiometry .

- Gene Expression Profiling : RNA-seq or qPCR identifies upregulated/downregulated pathways (e.g., apoptosis-related genes in cancer cells) .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-target binding .

Example : A 2022 study linked thiadiazole-induced ROS generation to antifungal activity via NADPH oxidase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.